Clorhidrato de 5-Hidrazino-1H-tetrazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

5-Hidrazino-1H-tetrazol tiene una amplia gama de aplicaciones en la investigación científica:

Safety and Hazards

While specific safety and hazard information for 5-Hydrazino-1H-tetrazole hydrochloride is not available in the retrieved papers, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

The future directions for the study of 5-Hydrazino-1H-tetrazole hydrochloride could involve further exploration of its potential as a high-density energetic material . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

Mecanismo De Acción

El mecanismo de acción de 5-Hidrazino-1H-tetrazol involucra su capacidad para liberar gas nitrógeno durante la descomposición, lo que contribuye a su alta salida de energía. El grupo hidrazino juega un papel crucial en su reactividad, facilitando varias transformaciones químicas. Los objetivos moleculares y las vías involucradas en su actividad biológica aún están bajo investigación, con estudios que se centran en su interacción con componentes celulares y enzimas .

Compuestos similares:

3-Nitro-1-amino guanidina: Otro compuesto rico en nitrógeno con propiedades energéticas similares.

1H-tetrazol: Un derivado de tetrazol más simple utilizado en diversas síntesis químicas.

5-Tetrazoles sustituidos: Compuestos con diferentes sustituyentes en el anillo de tetrazol, que exhiben reactividad y aplicaciones variadas.

Singularidad: 5-Hidrazino-1H-tetrazol destaca por su alto contenido de nitrógeno y la presencia del grupo hidrazino, lo que mejora sus propiedades energéticas y reactividad. Su capacidad para formar sales estables con alta densidad de energía lo convierte en un compuesto valioso en el campo de los materiales energéticos .

Análisis Bioquímico

Biochemical Properties

5-Hydrazino-1H-tetrazole hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The hydrazino group in the compound can form hydrogen bonds and participate in redox reactions, making it a versatile reagent in biochemical studies. It has been found to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The extensive hydrogen bonding interactions between the cations and anions of 5-Hydrazino-1H-tetrazole hydrochloride contribute to its high density and stability .

Cellular Effects

The effects of 5-Hydrazino-1H-tetrazole hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 5-Hydrazino-1H-tetrazole hydrochloride can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of 5-Hydrazino-1H-tetrazole hydrochloride involves several key interactions at the molecular level. This compound can bind to biomolecules through hydrogen bonding and electrostatic interactions, leading to changes in their conformation and activity. It has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, 5-Hydrazino-1H-tetrazole hydrochloride can activate other enzymes by stabilizing their active conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydrazino-1H-tetrazole hydrochloride can change over time due to its stability and degradation properties. This compound exhibits good thermal stability, with decomposition temperatures ranging from 173.7°C to 198.6°C . Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that 5-Hydrazino-1H-tetrazole hydrochloride can have sustained effects on cellular function, although its activity may diminish as it degrades .

Dosage Effects in Animal Models

The effects of 5-Hydrazino-1H-tetrazole hydrochloride vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response .

Metabolic Pathways

5-Hydrazino-1H-tetrazole hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized through oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 5-Hydrazino-1H-tetrazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution is influenced by factors such as pH, ionic strength, and the presence of other biomolecules .

Subcellular Localization

5-Hydrazino-1H-tetrazole hydrochloride exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to particular organelles or compartments within the cell through post-translational modifications and targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5-Hidrazino-1H-tetrazol típicamente involucra la reacción de hidracina con derivados de tetrazol. Un método común incluye la ciclización de hidracina con nitrilos en presencia de catalizadores como las sales de zinc . Otro enfoque involucra la reacción de hidracina con 5-tetrazoles sustituidos bajo condiciones de reflujo .

Métodos de producción industrial: La producción industrial de 5-Hidrazino-1H-tetrazol a menudo emplea técnicas de síntesis a gran escala, optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y métodos de purificación avanzados, como la cristalización y la destilación, son comunes en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: 5-Hidrazino-1H-tetrazol sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los óxidos de tetrazol correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados de hidracina.

Sustitución: El grupo hidrazino se puede sustituir por otros grupos funcionales bajo condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como haluros de alquilo o cloruros de acilo.

Principales productos formados:

Oxidación: Óxidos de tetrazol.

Reducción: Derivados de hidracina.

Sustitución: Diversos compuestos de tetrazol sustituidos.

Comparación Con Compuestos Similares

3-Nitro-1-amino guanidine: Another nitrogen-rich compound with similar energetic properties.

1H-tetrazole: A simpler tetrazole derivative used in various chemical syntheses.

5-Substituted tetrazoles: Compounds with different substituents on the tetrazole ring, exhibiting varied reactivity and applications.

Uniqueness: 5-Hydrazino-1H-tetrazole stands out due to its high nitrogen content and the presence of the hydrazino group, which enhances its energetic properties and reactivity. Its ability to form stable salts with high energy density makes it a valuable compound in the field of energetic materials .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydrazino-1H-tetrazole hydrochloride involves the reaction of hydrazine hydrate with sodium azide followed by treatment with hydrochloric acid.", "Starting Materials": [ "Hydrazine hydrate", "Sodium azide", "Hydrochloric acid" ], "Reaction": [ "Add hydrazine hydrate to a round-bottom flask", "Add sodium azide to the flask and stir the mixture at room temperature for several hours", "Heat the mixture to reflux for several hours", "Cool the mixture and add hydrochloric acid to adjust the pH to acidic conditions", "Filter the resulting solid and wash with water", "Dry the product under vacuum to obtain 5-Hydrazino-1H-tetrazole hydrochloride" ] } | |

Número CAS |

40925-73-3 |

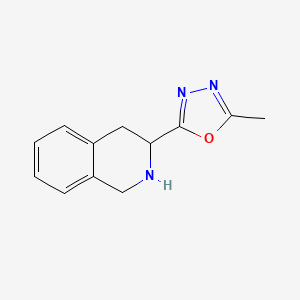

Fórmula molecular |

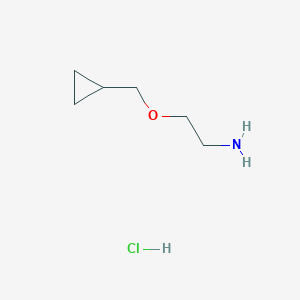

CH4N6 |

Peso molecular |

100.08 g/mol |

Nombre IUPAC |

2H-tetrazol-5-ylhydrazine |

InChI |

InChI=1S/CH4N6/c2-3-1-4-6-7-5-1/h2H2,(H2,3,4,5,6,7) |

Clave InChI |

FXYYVODGZXUHLT-UHFFFAOYSA-N |

SMILES |

C1(=NNN=N1)NN.Cl |

SMILES canónico |

C1(=NNN=N1)NN |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1463474.png)

![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)

![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)

![2-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole-8-carboxylic acid](/img/structure/B1463487.png)

![2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1463488.png)

![5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B1463491.png)

![2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide hydrochloride](/img/structure/B1463493.png)

![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463495.png)